molecular formula C15H19N3OS B8435695 N-[4-methyl-5-(2-tert-butyl-4-pyridyl)-1,3-thiazol-2-yl]acetamide CAS No. 1163706-63-5

N-[4-methyl-5-(2-tert-butyl-4-pyridyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B8435695
CAS No.: 1163706-63-5
M. Wt: 289.4 g/mol
InChI Key: KEGKIKXJRKOGNU-UHFFFAOYSA-N
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Description

N-[4-methyl-5-(2-tert-butyl-4-pyridyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and an acetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-5-(2-tert-butyl-4-pyridyl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the thiazole intermediate.

    Acetylation: The final step involves the acetylation of the thiazole-pyridine intermediate using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-[4-methyl-5-(2-tert-butyl-4-pyridyl)-1,3-thiazol-2-yl]acetamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the acetamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or thiazole rings can be functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide or dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole or pyridine derivatives.

Scientific Research Applications

N-[4-methyl-5-(2-tert-butyl-4-pyridyl)-1,3-thiazol-2-yl]acetamide has found applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-methyl-5-(2-tert-butyl-4-pyridyl)-1,3-thiazol-2-yl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

N-[4-methyl-5-(2-tert-butyl-4-pyridyl)-1,3-thiazol-2-yl]acetamide can be compared with other thiazole and pyridine derivatives:

  • Similar Compounds

    • This compound
    • 2-aminothiazole derivatives
    • Pyridine-thiazole hybrids
  • Uniqueness: : The unique combination of the thiazole and pyridine rings, along with the acetamide group, gives this compound distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

1163706-63-5

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

N-[5-(2-tert-butylpyridin-4-yl)-4-methyl-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C15H19N3OS/c1-9-13(20-14(17-9)18-10(2)19)11-6-7-16-12(8-11)15(3,4)5/h6-8H,1-5H3,(H,17,18,19)

InChI Key

KEGKIKXJRKOGNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)C2=CC(=NC=C2)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-acetamido-4-methylthiazole (1.2 g, 7.7 mmol, 1.1 eq), cesium carbonate (4.55 g, 14 mmol, 2 eq), tri-tert-butylphosphinium tetrafluoroborate (0.406 g, 1.4 mmol, 0.2 eq), palladium (II) acetate (0.15 g, 0.7 mmol, 0.1 eq) and 4-bromo-2-tert-butyl-pyridine (Step 1.4) (1.5 g, 7 mmol) in DMF (50 mL) is stirred for 1.5 h at 90° C. under an argon atmosphere, allowed to cool, quenched by addition of a saturated solution of NaHCO3 and filtered through a pad of celite. The filtrate is extracted with EtOAc. The organic phase is washed with a saturated solution of NaHCO3, dried (Na2SO4), filtered and concentrated. The residue is purified by silica gel column chromatography (DCM/MeOH, 1:0→97:3) to afford 2.02 g of the title compound as a yellow solid: ESI-MS: 290.1 [M+H]+; TLC: Rf=0.35 (DCM/MeOH, 9:1).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
4.55 g
Type
reactant
Reaction Step One
[Compound]
Name
tri-tert-butylphosphinium tetrafluoroborate
Quantity
0.406 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-acetamido-4-methylthiazole (92 mg), 4-chloro-2-tert.butylpyridine (83 mg), palladium acetate (10.4 mg), tri-tert-butylphosphonium tetrafluoroborate (28.3 mg) and cesium carbonate (319 mg) in DMF under an argon atmosphere is heated for 3 hours at 150° C. The reaction mixture is cooled, filtered through celite, evaporated and purified by normal and then reversed phase chromatography to give the title compound
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
83 mg
Type
reactant
Reaction Step One
Quantity
28.3 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
319 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.4 mg
Type
catalyst
Reaction Step One

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